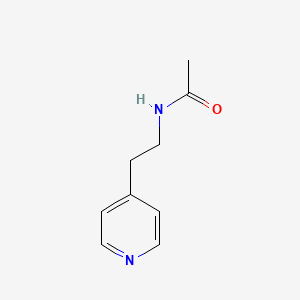

N-(2-Pyridin-4-yl-ethyl)-acetamide

Description

Contextualization within Pyridine- and Acetamide-Containing Compound Classes

The foundation of N-(2-Pyridin-4-yl-ethyl)-acetamide's scientific relevance lies in its constituent chemical groups. The pyridine (B92270) ring is a six-membered aromatic heterocycle containing one nitrogen atom. This structural motif is a cornerstone in medicinal chemistry, found in numerous pharmaceuticals and natural products. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be crucial for binding to biological targets.

Similarly, the acetamide (B32628) functional group, characterized by a carbonyl group bonded to a nitrogen atom, is a common feature in a vast array of organic compounds, including many with established pharmacological importance. Amide bonds are fundamental building blocks of proteins and are involved in various biological recognition processes. The presence of both these moieties in a single molecule makes this compound a hybrid structure with the potential for unique chemical and biological properties.

Rationale for Comprehensive Scientific Inquiry into this compound

The primary impetus for the detailed scientific investigation of this compound comes from its identification as a potential modulator of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. google.com TRPM8 is a non-selective cation channel that is activated by cold temperatures and cooling agents, such as menthol. google.com The modulation of TRPM8 is a significant area of research for its potential applications in sensory perception, particularly in creating cooling sensations without the characteristic odor and volatility of traditional agents like menthol. google.com

The exploration of compounds like this compound as TRPM8 modulators is driven by the desire to develop novel ingredients for use in various consumer products, including cosmetics and foodstuffs, to provide enhanced sensory experiences. google.com This has led to a focused examination of its synthesis, chemical properties, and interaction with biological systems. The structural simplicity of this compound, combined with the presence of the key pyridine and acetamide functionalities, makes it an attractive candidate for systematic study and potential further development.

Below are the key identifiers for this compound:

| Identifier | Value |

| CAS Number | 70922-39-3 |

| Molecular Formula | C9H12N2O |

| Molecular Weight | 164.21 g/mol |

| Synonyms | Acetamide, N-[2-(4-pyridinyl)ethyl]-; N-[2-(4-Pyridyl)ethyl]acetamide; N-(2-Pyridin-4-ylethyl)acetamide; NSC 80330 |

Structure

3D Structure

Properties

IUPAC Name |

N-(2-pyridin-4-ylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-8(12)11-7-4-9-2-5-10-6-3-9/h2-3,5-6H,4,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRBTKQGLYOOKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10292095 | |

| Record name | N-(2-Pyridin-4-yl-ethyl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70922-39-3 | |

| Record name | N-[2-(4-Pyridinyl)ethyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70922-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 80330 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070922393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC80330 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Pyridin-4-yl-ethyl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2 Pyridin 4 Yl Ethyl Acetamide

Established Reaction Pathways and Precursors

The traditional synthesis of N-(2-Pyridin-4-yl-ethyl)-acetamide relies on well-understood reaction mechanisms, primarily focusing on the formation of the amide linkage and the assembly of the main structural components.

Amidification Techniques for Amide Bond Formation

The final and critical step in the synthesis of this compound is the formation of the amide bond. This is typically achieved through the reaction of a 2-(pyridin-4-yl)ethanamine precursor with an acetylating agent.

A common method involves the use of acetic anhydride (B1165640) . In one procedure, 2-amino-4-methylpyridine (B118599) is warmed with acetic anhydride to produce N-(4-methyl-pyridin-2-yl)-acetamide in high yield. This approach highlights the direct acylation of an amino-pyridine derivative.

Alternatively, the amide bond can be formed by first converting a carboxylic acid to a more reactive species, such as an acid chloride . For instance, [4-methylphenylsulphonamido] alkanoic acids are treated with thionyl chloride to generate the corresponding acid chlorides in situ. These reactive intermediates are then condensed with an amine, like 2-aminopyridine, to yield the desired acetamide (B32628) derivatives. researchgate.net This two-step process is a versatile strategy for amide synthesis.

Another established technique involves the use of coupling agents to facilitate the reaction between a carboxylic acid and an amine. While not explicitly detailed for this compound in the provided context, this is a standard and widely applicable method in organic synthesis.

Strategies for Constructing the Pyridyl-Ethyl-Acetamide Scaffold

The construction of the pyridyl-ethyl-acetamide backbone can be approached in several ways, often starting with a pre-functionalized pyridine (B92270) ring.

One direct approach begins with 4-chloropyridine (B1293800) hydrochloride . This precursor can be reacted to introduce the ethyl-acetamide side chain. For example, a multi-step synthesis can be employed where 4-chloropyridine hydrochloride is first converted to ethyl 2-cyano-2-(pyridin-4-yl)acetate. google.com Subsequent reduction of the nitrile and ester groups, followed by acetylation of the resulting amine, would lead to the target molecule.

A powerful method for functionalizing the pyridine ring at the C4 position is the Minisci reaction . This radical-based reaction allows for the introduction of alkyl groups. A recent development utilizes a maleate-derived blocking group to achieve exquisite regioselectivity for C4-alkylation of pyridines. chemrxiv.org This strategy enables the use of simple pyridine starting materials and various carboxylic acids as alkyl donors, offering a scalable and cost-effective route to 4-alkylated pyridines which are precursors to the desired scaffold. chemrxiv.org

Novel Synthetic Approaches and Optimization Strategies

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of this compound and its analogues. These advancements aim to overcome the limitations of traditional methods, such as harsh reaction conditions and the generation of byproducts.

Exploration of Regioselective and Stereoselective Synthesis

The regioselective synthesis of pyridine derivatives is a significant area of research. As mentioned, the use of a blocking group in the Minisci reaction provides a high degree of control for C4-functionalization, which is crucial for building the desired pyridyl-ethyl-acetamide structure. chemrxiv.org This method avoids the formation of regioisomeric mixtures that can complicate purification and reduce yields. chemrxiv.org

For the synthesis of more complex analogues, stereoselective methods may be required. While the provided information does not detail stereoselective syntheses specifically for this compound, the development of such methods would be a logical extension for creating chiral derivatives with potentially unique biological activities.

Development of High-Yield and Purity Protocols

Optimizing reaction conditions is key to achieving high yields and purity. For the synthesis of 2-(pyridin-4-yl)acetonitrile (B76164), a precursor to the ethylamine (B1201723) side chain, reaction conditions have been systematically varied. google.com By adjusting the solvent (e.g., DMSO, THF, DMF) and temperature, the yield of the desired product can be maximized. google.com For instance, the decarboxylation of ethyl 2-cyano-2-(pyridin-4-yl)acetate in DMSO with lithium chloride at 100-160°C has been shown to produce 2-(pyridin-4-yl)acetonitrile in yields up to 92.6%. google.com

Purification techniques are also critical. Column chromatography is a standard method for separating the desired product from unreacted starting materials and byproducts. orgsyn.org Recrystallization can also be an effective method for obtaining highly pure crystalline products.

| Precursor | Reagent(s) | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Amino-4-methylpyridine | Acetic anhydride | - | 70 | 95 | |

| 4-Chloropyridine hydrochloride | Ethyl 2-cyanoacetate, then decarboxylation | DMSO | 100-160 | up to 92.6 | google.com |

| Pyridine | Carboxylic acid, AgNO3, (NH4)2S2O8 | DCE:H2O | 50 | - | chemrxiv.org |

One-Pot Synthetic Procedures for Analogues

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several one-pot methods have been developed for the synthesis of various pyridine derivatives, which could be adapted for the synthesis of this compound analogues.

One such method describes the synthesis of 2,4,6-triaryl pyridines through a one-pot condensation of substituted acetophenones, an aldehyde, and ammonium (B1175870) acetate (B1210297) in polyethylene (B3416737) glycol (PEG-400) as a green reaction solvent. derpharmachemica.com Another efficient one-pot, four-component reaction under ultrasound irradiation has been developed for the synthesis of pyridin-2(1H)-one derivatives. nih.gov This method utilizes a ketone, malononitrile, ethyl cyanoacetate, and hydrazine (B178648) hydrate (B1144303) and offers advantages such as shorter reaction times and excellent yields. nih.gov

These one-pot strategies, while not directly producing this compound, demonstrate the potential for developing streamlined synthetic routes to a wide range of related compounds.

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is a key area of investigation, driven by the desire to understand structure-activity relationships (SAR) and to develop novel compounds for various research purposes.

Strategic Structural Modifications for Academic Research

In the pursuit of novel compounds with specific biological or chemical properties, researchers have employed various strategies to modify the core structure of this compound. These modifications often target the pyridine ring, the ethyl bridge, or the acetamide moiety to modulate factors such as potency, selectivity, and pharmacokinetic properties.

One common approach involves the introduction of substituents onto the pyridine ring. For instance, in a study focused on developing analogues of the anti-tubercular drug bedaquiline (B32110), researchers replaced the quinoline (B57606) core with a substituted pyridine ring. nih.gov This strategy aimed to reduce molecular weight and lipophilicity, potentially leading to improved physicochemical properties. nih.gov The synthesis involved a multi-step sequence starting with a Heck reaction, followed by bromination, Suzuki-Miyaura cross-coupling, and subsequent modifications to introduce various aryl groups at the C5-position of the pyridine ring. nih.gov This highlights a versatile pathway to a range of pyridine-substituted analogues.

Another avenue of structural modification involves the derivatization of the acetamide group. Research has shown the synthesis of N-phenyl substituted 2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamides. nih.gov In this work, the acetamide nitrogen is incorporated into a more complex heterocyclic system, demonstrating a significant alteration of the original scaffold. The synthesis commenced with the conversion of isonicotinic acid to the corresponding oxadiazole, followed by reaction with various α-chloroacetanilides to yield the final products. nih.gov

Furthermore, modifications can be introduced by altering the linker between the pyridine ring and the acetamide group. While direct modifications on the ethyl linker of the title compound are less commonly reported, related structures provide insights. For example, the synthesis of [4-Methylphenylsulphonamido]-N-(pyridin-2-yl) acetamide derivatives involves the condensation of acid chlorides with 2-aminopyridine, showcasing the formation of an amide linkage with a different pyridine isomer and a more complex substituent on the amide nitrogen.

The table below summarizes some of the strategic modifications and the resulting derivatives.

| Starting Material/Core | Modification Strategy | Resulting Derivative Class | Ref |

| Pyridine | Replacement of quinoline with a substituted pyridine ring in bedaquiline analogues | C5-Aryl-2-methoxypyridine derivatives | nih.gov |

| Isonicotinic Acid | Formation of an oxadiazole ring and subsequent N-acetylation with substituted anilines | N-Phenyl substituted 2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamides | nih.gov |

These examples underscore the adaptability of the pyridine-acetamide scaffold for generating a library of compounds for academic research, enabling the systematic investigation of how structural changes influence molecular behavior.

Enantioselective Synthesis and Chiral Resolution for Stereoisomers

The introduction of a chiral center into the this compound framework opens up the possibility of stereoisomers, which can exhibit different biological activities and properties. The synthesis and separation of these enantiomers are crucial for detailed pharmacological studies. While specific examples for the direct enantioselective synthesis or resolution of this compound are not extensively documented in the provided search results, general methodologies applicable to similar structures are well-established.

Enantioselective Synthesis:

A powerful strategy for obtaining enantiomerically pure compounds is asymmetric synthesis. For structures analogous to this compound where a chiral center could be introduced at the benzylic position (α to the pyridine ring), the asymmetric hydrogenation of a corresponding enamide precursor is a highly effective method. nih.govnih.govuit.no This reaction typically employs chiral transition metal catalysts, such as those based on rhodium, ruthenium, or cobalt, with chiral phosphine (B1218219) ligands. nih.govuit.no The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity. For instance, cobalt-catalyzed asymmetric hydrogenation of enamides has been shown to be highly efficient, particularly in protic solvents. nih.govuit.no

Another approach involves the use of chiral phosphoric acids as catalysts for the enantioselective hydrogenation of enamides, which can provide the desired chiral amides in high yield and enantiomeric excess. nih.gov

Chiral Resolution:

For cases where a racemic mixture of a chiral analogue is synthesized, chiral resolution techniques are employed to separate the enantiomers. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used and effective method. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly versatile and can be used in normal-phase, reversed-phase, and polar organic modes to achieve separation of a wide range of chiral compounds, including those containing pyridine moieties. nih.gov

Enzymatic resolution is another powerful technique for separating enantiomers. Lipases are commonly used enzymes that can selectively acylate or hydrolyze one enantiomer of a racemic mixture of alcohols or esters, respectively, leading to the separation of the two enantiomers. nih.gov For amine-containing compounds, amino acid amidases can be used for the stereoselective hydrolysis of amino acid amides in a dynamic kinetic resolution process. nih.gov This method could be conceptually applied to chiral derivatives of this compound.

The following table outlines potential methods for the synthesis and separation of stereoisomers of this compound analogues.

| Method | Description | Potential Application | Ref |

| Asymmetric Hydrogenation | Catalytic reduction of an enamide precursor using a chiral catalyst to produce an enantiomerically enriched amide. | Synthesis of analogues with a chiral center on the ethyl linker. | nih.govnih.govuit.no |

| Chiral HPLC | Chromatographic separation of enantiomers using a chiral stationary phase. | Resolution of racemic mixtures of chiral analogues. | nih.gov |

| Enzymatic Resolution | Use of enzymes (e.g., lipases, amidases) to selectively react with one enantiomer in a racemic mixture. | Separation of enantiomers of chiral precursors or final products. | nih.govnih.gov |

The development of stereoselective synthetic routes and efficient resolution methods is paramount for advancing the understanding of the three-dimensional structural requirements for the biological activity of this compound analogues.

Advanced Structural Elucidation and Spectroscopic Characterization of N 2 Pyridin 4 Yl Ethyl Acetamide

Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

No specific experimental data for N-(2-Pyridin-4-yl-ethyl)-acetamide is available in the reviewed sources.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

No specific experimental data for this compound is available in the reviewed sources.

Mass Spectrometry (MS, HRMS, LC/MS)

No specific experimental data for this compound is available in the reviewed sources.

Crystallographic Analysis

Single-Crystal X-ray Diffraction Studies

No specific experimental data for this compound is available in the reviewed sources.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

No specific experimental data for this compound is available in the reviewed sources.

Investigation of Polymorphism and Solid-State Structural Variability

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of study for any chemical compound, influencing its physical properties such as solubility, melting point, and stability. For this compound, specific experimental studies on its polymorphic forms have not been extensively reported. However, the potential for polymorphism can be inferred from the behavior of related amide-containing molecules.

Amide groups are known to form strong intermolecular hydrogen bonds, which are directional in nature and can lead to various stable packing arrangements in the crystal lattice, a key driver for polymorphism. nih.gov For instance, research on covalent amide frameworks has demonstrated that reversible amide bond formation under specific conditions can lead to crystalline order. nih.gov The interplay of hydrogen bonding and other intermolecular forces, such as van der Waals interactions, can result in the formation of multiple, energetically similar crystal structures. A study on a C3-symmetrical hexadehydrotribenzo researchgate.netannulene derivative highlighted how the coexistence of intermolecular amide hydrogen bonds and van der Waals forces led to observable polymorphic phenomena, with different forms exhibiting distinct optical properties. acs.org

Given the structure of this compound, which features a secondary amide capable of acting as both a hydrogen bond donor and acceptor, and a pyridine (B92270) ring which can also participate in intermolecular interactions, the existence of multiple polymorphic forms is a strong possibility. The specific packing arrangements would likely be governed by the formation of hydrogen-bonded chains or networks involving the amide groups, potentially with further stabilization from π-π stacking interactions of the pyridine rings.

Table 1: Potential Intermolecular Interactions Driving Polymorphism in this compound

| Interaction Type | Participating Functional Groups | Potential Impact on Crystal Packing |

| Hydrogen Bonding | Amide N-H (donor) and C=O (acceptor) | Formation of chains, dimers, or sheets, strongly influencing the primary packing motif. |

| π-π Stacking | Pyridine rings | Parallel or offset stacking, contributing to lattice stability. |

| C-H···π Interactions | Ethyl and pyridine C-H bonds with the pyridine ring | Further stabilization of the three-dimensional crystal structure. |

| van der Waals Forces | Entire molecule | General cohesive forces contributing to the overall lattice energy. |

The characterization of these potential polymorphs would necessitate techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR (ssNMR) to identify and distinguish between different crystalline forms.

Conformational Analysis and Stereochemical Characterization

The flexibility of the ethyl linker and the rotational freedom around the amide bond in this compound suggest a complex conformational landscape.

Conformational Preferences and Energy Landscapes

Studies on related N-substituted acetamides provide valuable insights. For instance, the conformational analysis of N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides using IR spectroscopy and computational methods revealed the existence of stable gauche and cis conformers, with their relative populations being influenced by solvent polarity. nih.gov Similarly, research on N-benzyl-N-(furan-2-ylmethyl) acetamide (B32628) identified a hindered cis(E)-trans(Z) rotational equilibrium in solution, with nine stable conformations predicted by DFT calculations. scielo.br For this compound, a key conformational feature will be the rotation around the C-N amide bond, leading to cis and trans isomers. The trans conformation is generally favored in secondary amides due to reduced steric hindrance. scielo.br

The flexibility of the ethyl chain connecting the pyridine ring and the acetamide group also contributes significantly to the conformational diversity. The rotational barrier around the Cα-Cβ bond in substituted ethyl radicals has been shown to be relatively low, suggesting that multiple conformations around this linker are accessible at room temperature. rsc.org The orientation of the pyridine ring relative to the ethyl chain will be influenced by steric interactions.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface of such molecules. mdpi.com By systematically rotating the key dihedral angles and calculating the corresponding energies, a detailed energy landscape can be constructed, identifying the low-energy, stable conformers and the energy barriers between them.

Table 2: Key Dihedral Angles Determining the Conformation of this compound

| Dihedral Angle | Description | Expected Influence on Conformation |

| ω (O=C-N-H) | Amide bond rotation | Determines the cis or trans configuration of the amide group. |

| φ (C-C-N-C) | Rotation around the bond connecting the ethyl group to the nitrogen | Influences the relative position of the ethyl chain and the acetyl group. |

| ψ (Py-C-C-N) | Rotation around the bond connecting the pyridine ring to the ethyl group | Dictates the orientation of the pyridine ring with respect to the rest of the molecule. |

Determination of Absolute Configuration using Spectroscopic and Computational Methods

This compound itself is not chiral. However, if a stereocenter were to be introduced into the molecule, for example, by substitution on the ethyl chain, the determination of its absolute configuration would be crucial. Several powerful techniques are available for this purpose. purechemistry.org

X-ray crystallography is a definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. purechemistry.org This technique provides a three-dimensional map of the electron density, allowing for the unambiguous assignment of the spatial arrangement of atoms.

In the absence of a single crystal, or for confirmation in solution, chiroptical spectroscopic methods are invaluable. Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, is particularly powerful. nih.govnih.gov The experimental VCD spectrum can be compared with the spectrum predicted by quantum chemical calculations (typically DFT) for a specific enantiomer. A match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. nih.gov This approach has been successfully applied to a wide range of chiral molecules, including natural products and pharmaceuticals. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents or chiral solvating agents, can also be used to determine absolute configuration. purechemistry.org The formation of diastereomeric species leads to distinct NMR signals that can be analyzed to deduce the stereochemistry of the original molecule.

Table 3: Methods for the Determination of Absolute Configuration

| Method | Principle | Advantages | Limitations |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. purechemistry.org | Provides unambiguous 3D structure and absolute configuration. | Requires a suitable single crystal, which can be difficult to grow. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized IR light. nih.govnih.gov | Applicable to molecules in solution; provides conformational information. nih.gov | Requires comparison with computationally expensive quantum chemical calculations. |

| NMR with Chiral Auxiliaries | Formation of diastereomers with distinct NMR spectra. purechemistry.org | Applicable in solution; relatively common instrumentation. | Requires chemical modification of the analyte; may not be suitable for all compounds. |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. purechemistry.org | Sensitive to the electronic structure of chromophores. | Can be complex to interpret, especially for flexible molecules. |

Computational Chemistry and Molecular Modeling of N 2 Pyridin 4 Yl Ethyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties, such as its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Studies for Electronic Structure and Properties

No dedicated Density Functional Theory (DFT) studies detailing the optimized geometry, frontier molecular orbitals (HOMO-LUMO), and other electronic properties specifically for N-(2-Pyridin-4-yl-ethyl)-acetamide were found in the available literature. While DFT has been used to study related pyridine (B92270) acetamide (B32628) derivatives nih.govnih.gov, the specific outcomes of such analyses—including bond lengths, angles, and energy gaps—are unique to the molecular structure being studied and cannot be extrapolated.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) analysis, which is crucial for predicting how a molecule will interact with electrophiles and nucleophiles, has not been specifically published for this compound. Such an analysis would identify the electron-rich and electron-deficient regions of the molecule, offering insights into its potential binding sites and chemical reactivity.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a view of how a molecule behaves over time, including its conformational changes and interactions with its environment.

Investigation of Dynamic Behavior and Solvent Interactions

There is a lack of published MD simulation studies focused on the dynamic behavior of this compound in various solvents. Such studies would be invaluable for understanding its solubility, stability, and the conformational landscape it explores in a solution phase, which are critical parameters for its practical applications.

Ligand-Protein Interaction Dynamics in Mechanistic Studies

While MD simulations are a powerful tool for examining the stability of ligand-protein complexes over time nih.govnih.gov, no research detailing the dynamic interactions between this compound and specific protein targets could be located. These studies would help elucidate the mechanism of action if the compound were being investigated as a potential therapeutic agent.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a small molecule (ligand) might bind to a protein target.

Searches for molecular docking studies featuring this compound as the ligand did not yield specific results. Although docking studies have been performed on analogous compounds to identify potential biological targets and binding affinities nih.gov, the specific interactions, binding energy, and predicted poses for this compound within a protein's active site are not documented.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method allows for the estimation of the binding affinity, often expressed as a scoring function or binding energy, which correlates with the strength of the interaction. While specific docking studies for this compound are not extensively documented in publicly available literature, the principles can be illustrated through studies on analogous compounds containing the pyridine-acetamide scaffold.

For instance, molecular docking studies on a series of 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivatives, which are inhibitors of HIF prolyl 4-hydroxylases (PHDs), have revealed how these molecules fit into the active site of the PHD2 enzyme. nih.gov Similarly, research on N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide (a structural analog) has utilized molecular docking to investigate its binding pattern with orexin (B13118510) receptors. researchgate.net These studies typically involve preparing the three-dimensional structures of both the ligand (the small molecule) and the protein, followed by a search algorithm that explores various binding poses of the ligand within the protein's binding site. The most favorable poses are then ranked based on their calculated binding energies.

In a study of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents, molecular docking was employed to investigate their interactions with the enzyme α-amylase. plos.org The results indicated that the synthesized compounds exhibited favorable inhibitory properties, with one of the most active compounds demonstrating a docking score of -7.43 kcal/mol against the target protein. plos.org

Table 1: Illustrative Molecular Docking Results for Pyridine-Containing Compounds Against Various Protein Targets

| Compound Class | Protein Target | Best Docking Score (kcal/mol) | Reference |

| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives | α-amylase | -7.43 | plos.org |

| N-aryl-2-(N-disubstituted) acetamide compounds | Monoamine Oxidase B (MAO-B) | Not specified, but showed better ΔGbind than reference | semanticscholar.org |

| 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide | Insulin-like growth factor-1 receptor (IGF-1R) | Not explicitly stated, but interactions were predicted | nih.govresearchgate.net |

| N-(pyridin-3-yl)acetamide derivatives | PIM-1 kinase | Not explicitly stated, but SAR analysis was performed based on interactions | researchgate.net |

This table is for illustrative purposes and showcases the application of molecular docking to compounds structurally related to this compound.

Identification of Key Residues and Interaction Hotspots

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a ligand and the amino acid residues within the protein's binding site. These "interaction hotspots" are crucial for understanding the molecular basis of a compound's activity and for guiding further structural modifications to enhance potency and selectivity.

Analysis of the docking poses of the aforementioned 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivatives revealed key interactions within the active site of PHD2. nih.gov These interactions typically include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For example, the pyridine nitrogen and acetamide carbonyl oxygen are common hydrogen bond acceptors, while the pyridine ring can engage in hydrophobic and stacking interactions with aromatic residues like tyrosine and phenylalanine in the binding pocket.

In a study on N-aryl-2-(N-disubstituted) acetamide compounds, docking studies against monoamine oxidase A and B (MAO-A and MAO-B) and cholinesterases identified crucial binding interactions. semanticscholar.org The analysis of the binding mode of the most potent compounds can reveal which amino acid residues are critical for forming a stable complex. For example, hydrogen bonding with specific serine or histidine residues, or hydrophobic interactions with leucine (B10760876) or valine residues, might be identified as key determinants of binding.

A molecular dynamics simulation of a thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivative complexed with α-amylase showed that the complex stabilized after 25 nanoseconds, with interactions involving residues such as Trp58, Trp59, Tyr62, Gln63, His101, and others. plos.org

Table 2: Examples of Key Interacting Residues for Pyridine-Containing Ligands

| Compound Class | Protein Target | Key Interacting Residues | Types of Interaction | Reference |

| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives | α-amylase | Trp58, Trp59, Tyr62, Gln63, His101, Asp197, His299 | Hydrogen bonding, hydrophobic interactions | plos.org |

| 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivatives | PHD2 | Not explicitly detailed in the abstract | Not explicitly detailed in the abstract | nih.gov |

| N-(pyridin-3-yl)acetamide derivatives | PIM-1 kinase | Not explicitly detailed in the abstract | Not explicitly detailed in the abstract | researchgate.net |

This table illustrates the types of information that can be obtained from the analysis of interaction hotspots for compounds analogous to this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are valuable for predicting the activity and properties of new, unsynthesized compounds.

Development of Predictive Models for Biological Activity

The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity.

For example, a 3D-QSAR study on a series of N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamides as anti-inflammatory agents suggested that the presence of electron-withdrawing groups on the phenyl ring was favorable for activity. researchgate.net Such models can provide a quantitative prediction of the activity of new analogs and guide the design of more potent compounds.

Table 3: Example of a Generic QSAR Model Equation

| Model Type | Equation Format | Description of Terms |

| Multiple Linear Regression (MLR) | Biological Activity = c0 + c1D1 + c2D2 + ... + cn*Dn | c0 is a constant; c1, c2, ... cn are the coefficients for the molecular descriptors D1, D2, ... Dn. |

This table provides a generalized format for a QSAR model, which would be developed based on a specific dataset of compounds and their activities.

Computational Prediction of Pharmacokinetic-Relevant Parameters (e.g., water solubility, distribution)

In addition to predicting biological activity, computational models are extensively used to predict the pharmacokinetic properties of compounds, which encompass their absorption, distribution, metabolism, and excretion (ADME). These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties.

In silico tools can predict a wide range of pharmacokinetic-relevant parameters. iapchem.org For melatonin (B1676174) derivatives, which share some structural features with this compound, in silico analysis using software like SwissADME has been used to predict their oral bioavailability and ability to cross the blood-brain barrier (BBB). nih.gov It was found that the addition of bulky groups could prolong the half-life and increase drug absorption. nih.gov

For ceftazidime (B193861) and its impurities, which contain a pyridine ring, in silico methods have been used to predict properties such as lipophilicity (AlogP98), Caco-2 permeability, intestinal absorption, and skin permeability. mdpi.com Such predictions are vital for assessing the potential of a compound to be developed into an orally administered drug. While specific predicted values for this compound are not available, predictions for structurally related compounds provide a useful reference.

Table 4: Predicted Pharmacokinetic Parameters for Illustrative Compounds

| Compound/Derivative Class | Predicted Property | Predicted Value/Outcome | Reference |

| Melatonin Derivatives | Oral Bioavailability | Met requirements of Lipinski's and Veber's rules | nih.gov |

| Melatonin Derivatives | CNS Penetration | Predicted to cross the BBB | nih.gov |

| Ceftazidime Impurity D | Lipophilicity (AlogP98) | > 5 (Poor lipophilicity) | mdpi.com |

| Ceftazidime Impurity B | Caco-2 Permeability | Predicted to be high | mdpi.com |

| ACP-103 (a 5-HT2A inverse agonist) | Oral Bioavailability in rats | >42.6% | nih.gov |

This table presents examples of computationally predicted pharmacokinetic parameters for various compounds, illustrating the types of data that can be generated through in silico methods.

Mechanistic Investigations and Biological Target Modulation by N 2 Pyridin 4 Yl Ethyl Acetamide

In Vitro Enzymatic Inhibition Studies

There is no available information in the public domain regarding the in vitro enzymatic inhibition of N-(2-Pyridin-4-yl-ethyl)-acetamide against the specified enzymes.

Enzyme Kinetic Analysis (e.g., α-glucosidase, p38α MAPK, PDE4, lipoxygenase, ACAT-1, 3CL protease)

No published studies were found that detail the enzyme kinetic analysis of this compound. Consequently, key parameters such as IC50 values, inhibition constants (Ki), and the mode of inhibition for its potential interaction with α-glucosidase, p38α mitogen-activated protein kinase (MAPK), phosphodiesterase 4 (PDE4), lipoxygenase, acyl-CoA:cholesterol acyltransferase-1 (ACAT-1), or 3CL protease are unknown.

While research exists on other pyridine-containing compounds and their inhibitory effects on some of these enzymes, such as certain pyridinyl acetamide (B32628) derivatives as 3CL protease inhibitors or other novel structures targeting p38α MAPK, these findings are not directly applicable to this compound.

Substrate and Inhibitor Specificity Profiling

In the absence of primary research on the enzymatic activity of this compound, no data on its substrate and inhibitor specificity profiling are available.

Receptor Binding and Ligand-Receptor Interaction Studies

Specific studies on the receptor binding and interaction of this compound are not present in the surveyed scientific literature.

Radioligand Binding Assays for Receptor Affinity

No data from radioligand binding assays determining the affinity of this compound for any specific receptors have been published. Therefore, its binding affinity (e.g., Ki or Kd values) remains uncharacterized.

Receptor Selectivity Profiling and Subtype Differentiation

Without receptor affinity data, there is no information available on the receptor selectivity profile of this compound or its ability to differentiate between receptor subtypes.

Cellular Pathway Modulation and Cellular Assays (Academic Focus)

There is a lack of academic research focused on the effects of this compound on cellular pathways. No studies detailing its impact on intracellular signaling cascades or its activity in specific cellular assays have been identified.

Investigation of Signaling Cascade Perturbations (e.g., WNT/β-catenin pathway)

The Wnt/β-catenin signaling pathway is crucial in cell proliferation and differentiation, and its deregulation is implicated in diseases like cancer. nih.gov Small molecules that inhibit this pathway are of significant therapeutic interest. A patent for N-pyridinyl acetamide derivatives has described their potential as inhibitors of the WNT signaling pathway. google.com While this indicates that the N-pyridyl acetamide scaffold is being explored for Wnt pathway modulation, specific studies detailing the effect of this compound on the Wnt/β-catenin cascade are not prominently available in the reviewed literature. Research on other heterocyclic compounds has identified inhibitors that target components of this pathway, such as downregulating Dvl-2 or triggering LRP6 degradation, but a direct link to this compound has not been established. nih.govnih.govresearchgate.net

Gene Expression and Protein Modulation Studies (in vitro)

Research into analogues of this compound suggests that this class of compounds can modulate the expression and activity of various proteins. For instance, certain pyrimidine-pyridine hybrids have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA and protein levels. rsc.org Similarly, analogues of a related benzamide, MGCD0103, which also contains a pyridin-yl-pyrimidin-yl-amino moiety, are known to inhibit histone deacetylase (HDAC1), leading to the induced expression of the tumor suppressor protein p21. ebi.ac.uk These findings highlight the potential of N-pyridyl acetamide structures to influence cellular processes by altering gene and protein expression profiles.

Cell-Based Functional Assays (e.g., histamine (B1213489) release, IL-4/IL-5 production)

Cell-based functional assays help to determine the physiological effects of a compound. The N-pyridyl acetamide scaffold has been investigated for its role in allergic and inflammatory responses. Histamine H4 receptor antagonists, for example, have been developed from 6-alkyl-2,4-diaminopyrimidines, indicating that pyrimidine-based structures can modulate histamine-related pathways. nih.gov

The production of cytokines such as Interleukin-4 (IL-4) and Interleukin-5 (IL-5) is a hallmark of type-2 inflammation, which is characteristic of allergic asthma. These cytokines are responsible for promoting IgE production and eosinophil maturation, respectively. While direct data on this compound is scarce, the broader class of pyrimidine (B1678525) derivatives has been studied for anti-inflammatory effects, which include the inhibition of key inflammatory mediators. rsc.org

Structure-Activity Relationship (SAR) Analysis of this compound and Analogues

Identification of Pharmacophoric Features and Key Structural Elements

The structure-activity relationship (SAR) of N-pyridyl acetamides reveals several key features crucial for biological activity. The general scaffold consists of a pyridine (B92270) ring connected to an acetamide group, and both moieties offer opportunities for interaction with biological targets. smolecule.com

Key pharmacophoric elements include:

The Pyridine Ring: This nitrogen-containing heterocycle is a common feature in many biologically active molecules and can participate in hydrogen bonding and π-π stacking interactions with protein residues.

The Acetamide Linker: The amide bond is a critical functional group that can act as both a hydrogen bond donor and acceptor, contributing significantly to the binding affinity of the molecule to its target. smolecule.com The linker also provides optimal spacing between the pyridine ring and other substituents. nih.gov

Substituent Groups: Modifications on the pyridine ring or the acetamide nitrogen can drastically alter the compound's biological profile, including its potency and selectivity. For example, the ethynyl (B1212043) group on an N-(4-ethynylpyridin-2-yl)acetamide enhances molecular rigidity and potential for π-orbital interactions.

Impact of Substituent Variations on Biological Activity

The biological activity of N-pyridyl acetamide analogues is highly sensitive to the nature and position of substituents.

On the Pyridine Ring: The presence of electron-releasing groups, such as in certain pyrimidine-pyridine hybrids, has been shown to enhance anti-inflammatory activity. rsc.org Conversely, the introduction of a chloro group on the pyridine ring can result in a more stable compound with potentially reduced reactivity.

On the Acetamide Moiety: Altering the substituent attached to the acetamide nitrogen can significantly impact target binding. For example, in a series of pyrazolopyrimidine acetamides targeting the translocator protein (TSPO), increasing the length of the N-alkyl chain had a notable effect on binding affinity, suggesting the presence of a lipophilic binding pocket.

On a Phenyl Ring (in analogues): In related structures where a phenyl group is also present, substituents on this ring are critical. For some pyrimidine derivatives, the presence of hydroxyl and methoxy (B1213986) groups on a phenyl ring enhanced anti-5-LOX activity. rsc.org

Below is an interactive table summarizing the impact of different substituents on the biological activity of various N-pyridyl acetamide analogues.

| Compound Series | Substituent Variation | Effect on Biological Activity |

| Pyrimidine-Pyridine Hybrids | Electron-releasing groups on pyrimidine | Enhanced anti-inflammatory activity rsc.org |

| N-(4-Chloropyridin-2-yl)acetamide | Chloro-group on pyridine | Reduced reactivity |

| Pyrazolopyrimidine Acetamides | Increasing N-alkyl chain length | Modulated TSPO binding affinity |

| Phenyl-substituted Pyrimidines | Hydroxyl and methoxy groups on phenyl | Enhanced anti-5-LOX activity rsc.org |

Enantiomeric Activity and Stereochemical Effects on Target Engagement

Stereochemistry plays a vital role in the interaction between a drug molecule and its biological target. For chiral molecules, enantiomers can exhibit significantly different pharmacological and toxicological profiles. Although specific studies on the enantiomeric activity of this compound are not available, the principles of stereochemistry are fundamental to its potential interactions.

In related chiral molecules, the spatial arrangement of atoms is critical for biological activity. For example, in a series of mitofusin activators with a cyclohexanol (B46403) moiety, only the trans-stereoisomer was found to be biologically active, while the cis-analogue was not. nih.gov This demonstrates that the specific three-dimensional structure is essential for proper binding to the target protein. The design of pharmacophore models often relies on mimicking the spatial orientation of key amino acid residues, emphasizing the importance of stereochemical control in drug design. nih.gov

Coordination Chemistry and Metal Ion Complexation Studies

The coordination chemistry of this compound is an area of interest due to the presence of multiple potential donor atoms, namely the nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the acetamide group. These sites allow the molecule to act as a ligand, forming complexes with various metal ions. The study of these interactions is crucial for understanding the compound's potential applications in areas such as catalysis, materials science, and medicinal chemistry.

Ligand-Metal Ion Interactions and Complex Formation

While specific studies on the coordination complexes of this compound are not extensively documented in publicly available literature, its behavior as a ligand can be inferred from the known coordination chemistry of its constituent functional groups: 4-substituted pyridines and N-substituted acetamides.

The pyridine nitrogen atom is a well-established coordination site for a wide range of metal ions. wikipedia.orgresearchgate.netjscimedcentral.commdpi.com The lone pair of electrons on the nitrogen is not part of the aromatic system and is readily available for donation to a metal center, classifying pyridine as a Lewis base. wikipedia.orgjscimedcentral.com The substituent at the 4-position of the pyridine ring significantly influences its electronic properties and, consequently, its coordination ability. The ethyl-acetamide group in this compound is generally considered to be electron-donating, which would increase the basicity of the pyridine nitrogen and enhance its ability to coordinate to metal ions compared to unsubstituted pyridine. researchgate.net

The acetamide moiety offers additional potential coordination sites. Amides can coordinate to metal ions in several ways:

Through the carbonyl oxygen: This is the most common mode of coordination for simple amides, as the oxygen atom is a hard donor and readily interacts with a variety of metal ions.

Through the amide nitrogen: Coordination through the nitrogen atom is less common because the lone pair on the nitrogen is delocalized into the carbonyl group. However, it can occur, particularly with soft metal ions or under specific reaction conditions.

As a bidentate ligand: It is also possible for the acetamide group to coordinate in a bidentate fashion, involving both the oxygen and nitrogen atoms, although this often requires deprotonation of the amide nitrogen to form an amidate.

Through the iminol form: Under certain conditions, the acetamide can tautomerize to its iminol form, where coordination can occur through the imine nitrogen. snu.ac.kr

Given the structure of this compound, it is most likely to act as a monodentate ligand through the more basic pyridine nitrogen. However, depending on the metal ion and reaction conditions, it could also function as a bidentate (N,O- or N,N-) or bridging ligand, leading to the formation of various coordination architectures, from simple mononuclear complexes to more complex polynuclear or coordination polymer structures. For instance, studies on similar pyridine-containing ligands have shown the formation of diverse complex geometries, including tetrahedral, square planar, and octahedral arrangements. wikipedia.orgacs.org

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atom(s) | Expected Metal Ion Preference |

| Monodentate | Pyridine Nitrogen | Most transition metals (e.g., Cu(II), Ni(II), Zn(II), Pd(II)) acs.orgnih.govresearchgate.net |

| Monodentate | Carbonyl Oxygen | Hard metal ions (e.g., alkali and alkaline earth metals) |

| Bidentate (N,O-chelate) | Pyridine Nitrogen and Carbonyl Oxygen | Transition metals that favor five- or six-membered chelate rings |

| Bridging | Pyridine Nitrogen and Carbonyl Oxygen | Formation of polynuclear complexes |

Thermodynamic and Spectroscopic Characterization of Complexes

The characterization of metal complexes formed with this compound would involve a combination of thermodynamic and spectroscopic techniques to determine their stability, structure, and bonding.

Thermodynamic Characterization: The stability of the metal complexes in solution is quantified by the determination of formation constants (logK). Potentiometric titration is a common method used to determine these constants for related pyridine-containing ligands. researchgate.net By titrating a solution of the ligand and a metal ion with a standard base, the stepwise formation constants for the various complex species in solution can be calculated. These thermodynamic parameters provide insight into the strength of the metal-ligand interactions. For example, the stepwise formation constants for nickel(II) complexes with 4-methylpyridine (B42270) have been determined, providing a reference for the expected stability of similar complexes. researchgate.net

Spectroscopic Characterization: A variety of spectroscopic methods are essential for elucidating the structure of the metal complexes both in solution and in the solid state.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the pyridine ring and the acetamide group upon coordination provide direct evidence of complex formation. A shift in the C=N stretching vibration of the pyridine ring to higher wavenumbers is indicative of coordination through the pyridine nitrogen. jscimedcentral.com Similarly, a shift in the C=O stretching frequency of the acetamide group to lower wavenumbers would suggest coordination through the carbonyl oxygen. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for characterizing the complexes in solution. Coordination of the pyridine nitrogen to a metal ion typically leads to a downfield shift of the pyridine proton signals. acs.org Changes in the chemical shifts of the ethyl and acetyl protons can provide information about the involvement of the acetamide group in coordination.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the coordination sphere around the metal ion, particularly for transition metal complexes with d-d electronic transitions. The positions and intensities of these bands are characteristic of specific coordination environments (e.g., octahedral, tetrahedral, square planar). researchgate.net

Table 2: Expected Spectroscopic Changes upon Complexation of this compound

| Spectroscopic Technique | Expected Observation upon Coordination | Information Gained |

| IR Spectroscopy | Shift in pyridine ring vibrations (e.g., C=N stretch) | Coordination via pyridine nitrogen jscimedcentral.com |

| Shift in acetamide vibrations (e.g., C=O stretch) | Coordination via carbonyl oxygen nih.gov | |

| NMR Spectroscopy | Downfield shift of pyridine proton signals | Coordination via pyridine nitrogen acs.org |

| Changes in ethyl and acetyl proton signals | Conformation of the ligand upon coordination | |

| UV-Vis Spectroscopy | Appearance of d-d transition bands (for transition metals) | Coordination geometry of the metal ion researchgate.net |

| X-ray Crystallography | Determination of bond lengths and angles | Definitive solid-state structure and coordination mode acs.orgnih.gov |

Analytical Method Development and Characterization for N 2 Pyridin 4 Yl Ethyl Acetamide

Chromatographic Techniques

Chromatographic techniques are paramount for the separation and quantification of N-(2-Pyridin-4-yl-ethyl)-acetamide from related substances and impurities.

High-Performance Liquid Chromatography (HPLC) Methodologies (e.g., RP-HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP-HPLC) mode, stands as a primary technique for the analysis of this compound due to its versatility and high resolving power. nih.govpensoft.net A typical RP-HPLC method would involve a C18 or a phenyl column to achieve separation based on the compound's polarity. nih.govpensoft.netpensoft.net

A generic gradient RP-HPLC method could be developed for the simultaneous determination of this compound and its potential process-related impurities or degradation products. nih.gov The mobile phase would likely consist of an aqueous component, such as a phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid, and an organic modifier like acetonitrile (B52724) or methanol. nih.govpensoft.net Detection is commonly performed using a photodiode array (PDA) detector, which allows for the monitoring of the analyte at its maximum absorption wavelength and provides information about the peak purity. nih.gov

Method validation, in accordance with the International Conference on Harmonisation (ICH) guidelines, would be essential to ensure the method is suitable for its intended purpose. This involves assessing parameters such as specificity, linearity, precision, accuracy, and robustness. nih.govpensoft.net

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | PDA at 254 nm |

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) Applications

Gas Chromatography (GC) can be a viable technique for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. A suitable GC method would likely employ a capillary column with a polar stationary phase to achieve good separation. A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) could be used for sensitive detection. Derivatization might be necessary to improve the volatility and thermal stability of the compound if required.

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid technique often used for monitoring reaction progress, identifying compounds, and determining the purity of a substance. google.com For this compound, a TLC method would typically use silica (B1680970) gel plates as the stationary phase. nih.gov The mobile phase, or developing solvent, would be a mixture of organic solvents of varying polarities, such as ethyl acetate (B1210297) and hexane, or dichloromethane (B109758) and methanol, to achieve optimal separation. Visualization of the spots can be achieved under UV light (typically at 254 nm) or by using staining reagents. nih.gov

Advanced Detection and Quantification Methods

Beyond standard chromatographic detection, more advanced techniques can offer enhanced sensitivity and selectivity for the analysis of this compound.

Spectrophotometric and Spectrofluorometric Assays

UV-Visible Spectrophotometry can be used for the quantitative determination of this compound, provided it exhibits significant absorbance in the UV-Vis region and there are no interfering substances. The method would involve measuring the absorbance of a solution of the compound at its wavelength of maximum absorption (λmax) and using a calibration curve to determine the concentration. While simple and cost-effective, this method may lack the specificity of chromatographic techniques. nih.gov

Spectrofluorometric assays , if the compound possesses native fluorescence or can be derivatized to a fluorescent product, can offer higher sensitivity and selectivity compared to spectrophotometry.

Electrochemical Methods for Detection

Electrochemical methods can provide highly sensitive detection for electroactive compounds. The pyridine (B92270) moiety in this compound suggests potential electroactivity. Techniques like differential pulse voltammetry (DPV) could be explored for its detection. mdpi.com A modified electrode, for instance, a gold electrode modified with a specific sensing material, could be designed to enhance the selectivity and sensitivity of the detection of pyridine-containing compounds. mdpi.com The principle would rely on the coordination of the pyridine nitrogen with the electrode surface, leading to a measurable change in the electrochemical signal. mdpi.com

Chemical Stability Studies (Academic Focus)

Understanding the chemical stability of this compound is critical for determining its shelf-life and storage conditions. Forced degradation studies are an essential component of this, providing insights into the degradation pathways and the intrinsic stability of the molecule. dphen1.comnih.govbiomedres.us These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing, such as acidic, basic, oxidative, photolytic, and thermal stress. nih.govresearchgate.net

The primary objectives of such academic-focused stability studies include:

Identifying potential degradation products.

Elucidating the degradation pathways.

Developing and validating a stability-indicating analytical method, typically an RP-HPLC method, that can separate the parent compound from all its degradation products. pensoft.netdphen1.com

Table 2: Typical Forced Degradation Conditions for this compound

| Stress Condition | Reagent/Condition |

| Acid Hydrolysis | 0.1 M HCl at 60 °C |

| Base Hydrolysis | 0.1 M NaOH at 60 °C |

| Oxidative Degradation | 3% H₂O₂ at room temperature |

| Thermal Degradation | Solid state at 105 °C |

| Photolytic Degradation | Exposure to UV light (254 nm) and visible light |

Following forced degradation, the resulting mixtures would be analyzed by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to identify and characterize the degradation products. dphen1.com This information is invaluable for understanding the molecule's chemical behavior and for the development of stable formulations.

Forced Degradation Studies and Degradation Product Characterization

Forced degradation, or stress testing, is a pivotal process in pharmaceutical analysis that involves subjecting a drug substance to conditions more severe than accelerated stability testing. nih.gov The primary objectives of such studies are to identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule. nih.govpharmtech.com This information is crucial for developing stability-indicating analytical methods that can accurately measure the drug substance in the presence of its degradants. nih.gov

For a molecule like this compound, forced degradation studies would typically involve exposure to a variety of stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis. nih.govresearchgate.net The pyridine ring, being basic, and the amide linkage are the most likely sites for degradation. wikipedia.org

Typical Stress Conditions for Forced Degradation:

Acid Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 N HCl) at elevated temperatures can lead to the hydrolysis of the amide bond, yielding 4-(2-aminoethyl)pyridine (B79904) and acetic acid. researchgate.net

Base Hydrolysis: Exposure to a basic solution, such as sodium hydroxide (B78521) (e.g., 0.1 N NaOH), can also induce amide hydrolysis. researchgate.net

Oxidative Degradation: The use of an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) can lead to the formation of N-oxides at the pyridine nitrogen or other oxidative degradation products. humanjournals.com The nitrogen on the pyridine ring is a potential site for oxidation. wikipedia.org

Thermal Degradation: The drug substance is exposed to high temperatures (e.g., 60-80°C) to assess its thermal stability. researchgate.net

Photolytic Degradation: The compound is exposed to ultraviolet (UV) and visible light to determine its sensitivity to light-induced degradation. researchgate.net

The characterization of degradation products is typically achieved using a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) coupled with a photodiode array (PDA) detector is often the primary tool for separating the drug from its degradation products. biosynce.com Mass spectrometry (MS), particularly LC-MS, is then employed to identify the structure of the degradants by providing information about their molecular weight and fragmentation patterns. nih.gov

Illustrative Data from Forced Degradation Studies of a Structurally Related Pyridine Compound

| Stress Condition | Reagent/Condition | Duration | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |

| Acid Hydrolysis | 0.1 N HCl, 80°C | 24 hours | 15% | 4-(2-aminoethyl)pyridine, Acetic Acid |

| Base Hydrolysis | 0.1 N NaOH, 80°C | 12 hours | 10% | 4-(2-aminoethyl)pyridine, Acetic Acid |

| Oxidation | 3% H₂O₂, RT | 48 hours | 20% | N-(2-(1-oxido-pyridin-4-yl)ethyl)acetamide |

| Thermal | 80°C | 72 hours | 5% | Minor unidentified products |

| Photolytic | UV/Visible Light | 7 days | 8% | Photodegradation products |

This table presents hypothetical data for illustrative purposes, based on typical degradation patterns of pyridine-containing pharmaceuticals.

Impurity Profiling Methodologies

Impurity profiling is the identification, and quantification of impurities present in a drug substance. pharmaguideline.com These impurities can originate from various sources, including the manufacturing process (process-related impurities), degradation of the drug substance (degradants), or interaction with packaging materials. nih.govpharmaguideline.com The presence of impurities, even in trace amounts, can affect the safety and efficacy of the final pharmaceutical product. nih.gov

For this compound, a comprehensive impurity profile would involve the characterization of several potential impurities:

Starting Material Impurities: Residual amounts of starting materials such as 4-vinylpyridine (B31050) or 2-(pyridin-4-yl)ethanamine.

Intermediates: Unreacted intermediates from the synthesis process.

By-products: Compounds formed through side reactions during synthesis.

Degradation Products: As identified in the forced degradation studies.

Residual Solvents: Solvents used in the manufacturing process, such as pyridine, which has a permitted daily exposure limit. pharmaguideline.com

The primary analytical technique for impurity profiling is HPLC, valued for its high resolution and sensitivity. biosynce.com A stability-indicating HPLC method must be able to separate the main peak of this compound from all potential impurities and degradation products. nih.gov Gas chromatography (GC) is another powerful technique, particularly for volatile impurities and residual solvents. cdc.gov

The identification and structural elucidation of impurities are typically carried out using hyphenated techniques like LC-MS, GC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy. biosynce.comnih.gov

Illustrative Impurity Profile for this compound

| Impurity Name (Hypothetical) | Source | Analytical Method | Retention Time (min) (Hypothetical) |

| 4-vinylpyridine | Starting Material | GC-MS | 5.2 |

| 2-(pyridin-4-yl)ethanamine | Starting Material/Degradant | HPLC-UV | 3.8 |

| N-(2-(1-oxido-pyridin-4-yl)ethyl)acetamide | Degradant | LC-MS | 8.5 |

| Unidentified Process Impurity A | By-product | HPLC-UV/MS | 10.1 |

| Pyridine | Residual Solvent | GC-FID | 4.1 |

This table presents a hypothetical impurity profile for illustrative purposes. The retention times are relative and would depend on the specific chromatographic conditions.

Advanced Applications and Future Research Directions for N 2 Pyridin 4 Yl Ethyl Acetamide

Development as Chemical Probes and Tool Compounds in Biological Systems

While direct research on N-(2-Pyridin-4-yl-ethyl)-acetamide as a chemical probe is in its nascent stages, its structural components suggest significant potential. The pyridine (B92270) moiety can engage in hydrogen bonding and π-stacking interactions, which are crucial for molecular recognition of biological targets. The acetamide (B32628) group also offers hydrogen bond donor and acceptor capabilities. These features make the molecule a promising candidate for the design of chemical probes to investigate biological systems. Tool compounds are essential for validating the function of proteins and elucidating biological pathways. The development of derivatives of this compound could lead to potent and selective tool compounds for novel biological targets.

Utility as Precursors in Complex Organic Synthesis

The structure of this compound makes it a valuable precursor in the synthesis of more complex molecules. The pyridine ring and the secondary amide group are both amenable to a variety of chemical transformations. For instance, the pyridine nitrogen can be alkylated or oxidized, and the aromatic ring can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions. The amide bond can be hydrolyzed or the adjacent methylene (B1212753) groups can be functionalized.

A patent for substituted N-(pyridin-2-yl)acetamide derivatives highlights the utility of this class of compounds as a foundational structure for building libraries of therapeutically relevant molecules. google.com The synthesis of related thioamides, which also serve as versatile building blocks for heterocyclic compounds, often involves multi-step reactions where precursors with similar functionalities to this compound are employed. orgsyn.org For example, the synthesis of N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide involves the reaction of N-(4-isothiocyanatophenyl)acetamide with 2-[1-hydrazinylideneethyl]pyridine. mdpi.com This underscores the role of pyridine and acetamide-containing compounds as key starting materials in the generation of diverse chemical entities. mdpi.com

Exploration in Materials Science Applications (e.g., Coordination Polymers)

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it an excellent ligand for coordination with metal ions. This property is being explored for the development of coordination polymers, which are materials with a wide range of applications, including catalysis, gas storage, and luminescence.

| Ligand | Metal Ion(s) | Resulting Structure | Reference |

| N1,N4-Bis(pyridin-2-ylmethyl)terephthalamide | Copper(II) | One-dimensional chain | researchgate.net |

| N-ethyl-N-(pyridin-4-ylmethyl)dithiocarbamate | Cadmium(II) | Two-dimensional coordination polymer | nih.gov |

| 2,2′-bipyridyl-4,4′-dicarboxylic acid | Lanthanides (Tb, Eu) | Isostructural coordination polymers | mdpi.com |

| 5-[(pyridin-4-ylmethyl)amino]-isophthalic acid | Lanthanides (Sm, Eu, Gd, Tb, Dy, Ho, Er, Yb) | Homochiral coordination polymers | mdpi.com |

Novel Therapeutic Target Identification and Validation (Pre-clinical Research)

The pyridylacetamide scaffold is present in a number of compounds that have been investigated in pre-clinical research for the identification and validation of novel therapeutic targets. One notable example is the clinical candidate K-604, which features a pyridylacetamide head group. nih.gov K-604 is a potent and selective inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1), an enzyme implicated in various diseases. nih.gov The development of K-604 demonstrates the potential of the pyridylacetamide moiety to serve as a key pharmacophore for interacting with specific biological targets. nih.gov

Furthermore, patents have been filed for N-pyridinyl acetamide derivatives as inhibitors of the WNT signaling pathway, which is known to be dysregulated in many cancers. google.com These findings suggest that derivatives of this compound could be synthesized and screened to identify new compounds with therapeutic potential against a range of diseases. Pre-clinical studies involving such compounds are crucial for validating new therapeutic targets and for understanding the structure-activity relationships that govern their biological effects.

Addressing Unexplored Mechanistic Pathways and Biological Interactions

While the therapeutic potential of pyridylacetamide derivatives is being recognized, the precise mechanistic pathways and biological interactions of many of these compounds, including this compound itself, remain largely unexplored. Research is needed to elucidate how these molecules interact with their biological targets at a molecular level, what downstream signaling pathways are affected, and what the full spectrum of their biological activities might be.

For instance, the discovery of N-pyridinyl acetamide derivatives as WNT signaling inhibitors opens up new avenues of investigation into the role of this pathway in various pathologies and how it can be modulated for therapeutic benefit. google.com Understanding the detailed mechanism of action is critical for the rational design of more potent and selective drug candidates and for identifying potential off-target effects.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. nih.govmdpi.com These computational tools can be applied to accelerate the development of new derivatives of this compound with improved properties. researchgate.net AI and ML algorithms can be used to build predictive models for various properties, such as biological activity, toxicity, and pharmacokinetic parameters. nih.gov

By analyzing large datasets of chemical structures and their associated biological activities, machine learning models can identify key structural features that are important for a desired therapeutic effect. researchgate.net This knowledge can then be used to guide the design of new compounds with a higher probability of success. Generative AI models can even propose novel molecular structures based on a set of desired properties, further expanding the chemical space that can be explored. researchgate.net The application of AI and ML to the design and discovery of this compound derivatives has the potential to significantly reduce the time and cost of developing new therapeutic agents. nih.gov

| AI/ML Application | Description | Reference |

| Predictive Modeling | Building models to predict biological activity, toxicity, and ADMET properties. | researchgate.netnih.gov |

| Generative Chemistry | Designing novel molecules with desired properties. | researchgate.net |

| Virtual Screening | Computationally screening large libraries of compounds to identify potential hits. | researchgate.net |

| Target Identification | Identifying novel biological targets for therapeutic intervention. | mdpi.com |

Interdisciplinary Research Synergies with Related Fields